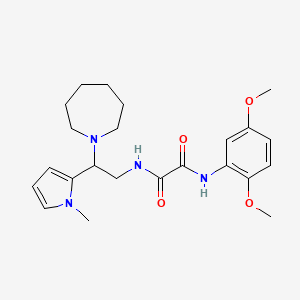

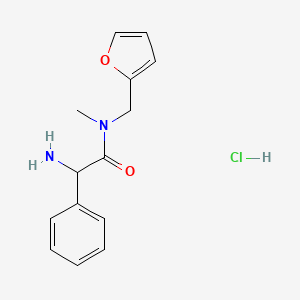

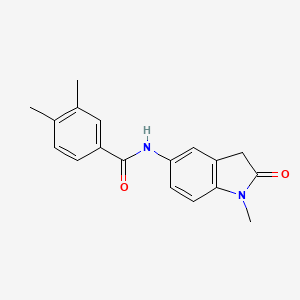

(3E,5E)-1-methyl-3,5-bis(naphthalen-1-ylmethylidene)piperidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions, leveraging principles such as the Claisen-Schmidt condensation to form bis(naphthalen-1-ylmethylidene) derivatives. For instance, the one-pot synthesis under solvent-free conditions and ultrasound irradiation has been explored for the efficient creation of structurally related naphthalene derivatives, indicating the potential methodologies that could be applied to synthesize the title compound (Mokhtary & Torabi, 2017).

Molecular Structure Analysis

The molecular structure of compounds within this class has been extensively studied through techniques such as X-ray crystallography, revealing crucial information about their conformation, bonding patterns, and intermolecular interactions. For example, similar compounds exhibit specific crystal packing dominated by intra- and intermolecular interactions, such as C—H···O and C—H···π interactions, contributing to their stability and solid-state arrangement (R. V. & R. C., 2021).

Scientific Research Applications

Crystal Structure and Molecular Docking

The compound (3E,5E)-1-methyl-3,5-bis(naphthalen-1-ylmethylidene)piperidin-4-one belongs to a class of polysubstituted piperidones and exhibits significant interactions in crystal structures, as evidenced by its molecular docking studies with human RORc protein. This interaction suggests potential biological activity and relevance in drug design (R. V. & R. C., 2021).

Synthesis and Chemical Properties

The synthesis of related compounds involving 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol demonstrates the compound’s utility in organic chemistry. This synthesis utilizes magnetic nanoparticles and ultrasound irradiation, highlighting innovative approaches in chemical synthesis (M. Mokhtary & Mogharab Torabi, 2017).

Tautomeric Equilibrium

Studies on compounds similar to this compound, such as 4-((phenylimino)methyl)naphthalen-1-ol, reveal insights into tautomeric properties. These properties are crucial for understanding the chemical behavior of such compounds, especially their responses to changes in environment like protonation/deprotonation (V. Deneva et al., 2013).

Crystal Structure Analysis

The crystal structure of the title compound is characterized by a chair conformation of the piperidine ring and significant intermolecular interactions, which are essential for understanding its solid-state properties and potential applications (Y. Kia et al., 2012).

Conducting Polymers

Related compounds, such as bis(pyrrol-2-yl) arylenes, have been studied for their potential in creating conducting polymers. This research indicates a broader application of similar compounds in materials science, particularly in developing novel conducting materials (G. Sotzing et al., 1996).

Interaction and Structural Analysis

The interaction between diarylmethyl and diarylmethylium units in 1,8-disubstituted naphthalenes, which are structurally related to the target compound, provides insight into the preferential localized structure of certain carbocations. This understanding is crucial for designing molecules with specific electronic properties (H. Kawai et al., 2004).

properties

IUPAC Name |

(3E,5E)-1-methyl-3,5-bis(naphthalen-1-ylmethylidene)piperidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23NO/c1-29-18-24(16-22-12-6-10-20-8-2-4-14-26(20)22)28(30)25(19-29)17-23-13-7-11-21-9-3-5-15-27(21)23/h2-17H,18-19H2,1H3/b24-16+,25-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDJFAJIJMSAON-MUPYBJATSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=CC2=CC=CC3=CC=CC=C32)C(=O)C(=CC4=CC=CC5=CC=CC=C54)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C/C(=C\C2=CC=CC3=CC=CC=C23)/C(=O)/C(=C/C4=CC=CC5=CC=CC=C45)/C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2492650.png)

![N-(3,4-dimethylphenyl)-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2492653.png)

![N-[1-(4-butoxyphenyl)ethyl]-1-(pyrrolidin-1-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2492654.png)

![N-[2-[3-(Trifluoromethyl)pyrazol-1-yl]phenyl]prop-2-enamide](/img/structure/B2492656.png)

![3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]propanamide](/img/structure/B2492666.png)